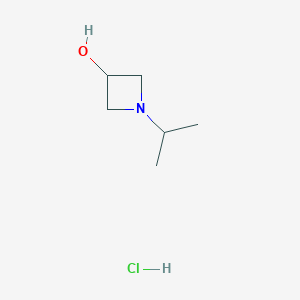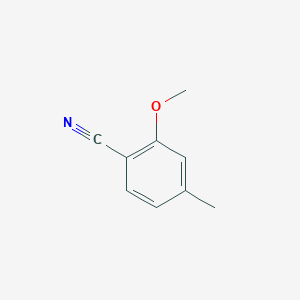
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzene ring, along with a hydroxyimino and a chloride group. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride typically involves the following steps :
Formation of Aldehyde Oxime: Aromatic aldehyde is treated with hydroxylamine hydrochloride and sodium carbonate solution to form the corresponding aldehyde oxime.
Reaction with N-Chlorosuccinimide: The aldehyde oxime is then reacted with N-chlorosuccinimide (NCS) to produce the aryl hydroximino chloride.
Formation of 1,3-Dipole: The final step involves the formation of a 1,3-dipole in situ by adding triethylamine (TEA) in dimethylformamide (DMF).
Analyse Chemischer Reaktionen
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where the chloride group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of various derivatives and intermediates.
Biology: The compound is utilized in biochemical studies, including proteomics research.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways . The hydroxyimino group can form hydrogen bonds with target molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride can be compared with other similar compounds, such as :
- 2-Methyl-3-(trifluoromethyl)benzoyl chloride
- 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride
- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its hydroxyimino and chloride groups, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
(1Z)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICFEIYQLMRAK-QPEQYQDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)



